3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid 3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2144373-91-9
VCID: VC6347233
InChI: InChI=1S/C8H9NO3/c1-4-2-5(4)7-6(8(10)11)3-12-9-7/h3-5H,2H2,1H3,(H,10,11)
SMILES: CC1CC1C2=NOC=C2C(=O)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.164

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid

CAS No.: 2144373-91-9

Cat. No.: VC6347233

Molecular Formula: C8H9NO3

Molecular Weight: 167.164

* For research use only. Not for human or veterinary use.

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid - 2144373-91-9

Specification

CAS No. 2144373-91-9
Molecular Formula C8H9NO3
Molecular Weight 167.164
IUPAC Name 3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c1-4-2-5(4)7-6(8(10)11)3-12-9-7/h3-5H,2H2,1H3,(H,10,11)
Standard InChI Key CBJUTYVSYLOKGM-UHFFFAOYSA-N
SMILES CC1CC1C2=NOC=C2C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Stereochemistry

The compound’s IUPAC name, 3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid, reflects its hybrid structure: a five-membered oxazole ring substituted at the 3-position with a 2-methylcyclopropyl group and at the 4-position with a carboxylic acid moiety. The cyclopropane ring introduces steric strain, which influences the compound’s reactivity and conformational stability. The oxazole ring, a heterocycle containing oxygen and nitrogen, contributes to its polarity and potential for hydrogen bonding.

The molecular formula C8H9NO3\text{C}_8\text{H}_9\text{NO}_3 corresponds to a degree of unsaturation of 5, accounting for the aromatic oxazole ring and the cyclopropane group. The compound’s InChI key (CBJUTYVSYLOKGM-UHFFFAOYSA-N) and canonical SMILES (CC1CC1C2=NOC=C2C(=O)O) provide precise descriptors for its stereochemical configuration.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid typically involves cyclization reactions. One plausible route begins with the condensation of 2-methylcyclopropylamine with a β-keto carboxylic acid derivative, followed by oxidative cyclization to form the oxazole ring. For example, reacting 2-methylcyclopropylamine with ethyl acetoacetate in the presence of a dehydrating agent like phosphorus oxychloride could yield the intermediate imine, which undergoes cyclization under acidic conditions.

Reaction Scheme:

2-Methylcyclopropylamine+Ethyl acetoacetatePOCl3Intermediate imineΔ3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid\text{2-Methylcyclopropylamine} + \text{Ethyl acetoacetate} \xrightarrow{\text{POCl}_3} \text{Intermediate imine} \xrightarrow{\Delta} \text{3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid}

Industrial Manufacturing

Industrial production leverages continuous-flow reactors to optimize yield and purity. Automated systems control parameters such as temperature (typically 80–120°C), pressure (1–5 atm), and catalyst loading (e.g., 5–10% palladium on carbon). Quality control measures include HPLC for purity assessment (>98%) and mass spectrometry for structural verification.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The carboxylic acid group is susceptible to reduction using agents like lithium aluminum hydride (LiAlH4_4), yielding the corresponding alcohol, 3-(2-methylcyclopropyl)-1,2-oxazole-4-methanol. Conversely, oxidation of the oxazole ring with potassium permanganate (KMnO4\text{KMnO}_4) could generate a dihydroxyoxazole derivative, though this pathway risks ring opening under harsh conditions.

Substitution Reactions

Electrophilic aromatic substitution at the oxazole ring’s 5-position is feasible due to the electron-withdrawing effect of the carboxylic acid group. For instance, bromination using Br2\text{Br}_2 in acetic acid would introduce a bromine atom, enhancing the compound’s utility in cross-coupling reactions.

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesBiological Activity
3-Cyclopropyl-1,2-oxazole-4-carboxylic acidCyclopropyl without methylReduced steric hindranceLower cytotoxicity (IC50_{50} >10 µM)
3-(2-Methylphenyl)-1,2-oxazole-4-carboxylic acidAromatic phenyl substitutionEnhanced π-π stackingImproved enzyme inhibition

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